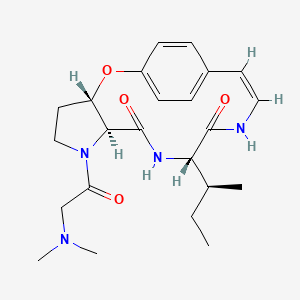

Nummularine F

Description

Structure

3D Structure

Properties

CAS No. |

58775-98-7 |

|---|---|

Molecular Formula |

C23H32N4O4 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(3S,7S,10S,13Z)-10-[(2S)-butan-2-yl]-6-[2-(dimethylamino)acetyl]-2-oxa-6,9,12-triazatricyclo[13.2.2.03,7]nonadeca-1(18),13,15(19),16-tetraene-8,11-dione |

InChI |

InChI=1S/C23H32N4O4/c1-5-15(2)20-22(29)24-12-10-16-6-8-17(9-7-16)31-18-11-13-27(19(28)14-26(3)4)21(18)23(30)25-20/h6-10,12,15,18,20-21H,5,11,13-14H2,1-4H3,(H,24,29)(H,25,30)/b12-10-/t15-,18-,20-,21-/m0/s1 |

InChI Key |

JPEVGZLXTREPOA-WRFCVBCGSA-N |

SMILES |

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC3CCN(C3C(=O)N1)C(=O)CN(C)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]3CCN([C@@H]3C(=O)N1)C(=O)CN(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC3CCN(C3C(=O)N1)C(=O)CN(C)C |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies

Extraction Techniques from Biological Matrices

The initial step in isolating Nummularine F involves its extraction from plant material, such as the stem bark or roots of Ziziphus species. nih.govuantwerpen.benih.gov The choice of extraction method is critical for maximizing yield and obtaining a crude extract enriched with the desired alkaloids.

Following the initial solvent extraction, a crucial acid-base partitioning step is often implemented to selectively isolate the alkaloid fraction. nih.govacademicjournals.org This involves:

Concentrating the initial methanolic extract.

Acidifying the residue with an acid (e.g., 3% sulfuric acid) to a pH of 1-2. academicjournals.org This protonates the basic nitrogen atoms in the alkaloids, rendering them soluble in the aqueous phase.

Washing the acidic solution with a non-polar solvent like chloroform (B151607) to remove neutral and acidic impurities (defatting). academicjournals.org

Basifying the remaining aqueous phase with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to a pH of 9. academicjournals.org This deprotonates the alkaloids, making them soluble in organic solvents.

Extracting the alkaloids into a non-polar solvent, typically chloroform, which is then dried and evaporated to yield a crude alkaloid extract ready for chromatographic purification. nih.govacademicjournals.org

This acid-base fractionation is highly effective for concentrating cyclopeptide alkaloids and removing a significant portion of other phytochemicals, thereby simplifying the subsequent purification stages. nih.gov

Chromatographic Separation Strategies for this compound and Related Congeners

The crude alkaloid extract contains a complex mixture of structurally related compounds, necessitating advanced chromatographic methods for the isolation of pure this compound. The process is typically sequential, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

A common initial step is column chromatography over a solid phase like silica (B1680970) gel. nih.govmdpi.com The crude extract is loaded onto the column and eluted with a gradient system of solvents, such as increasing the polarity with mixtures of chloroform and methanol. nih.gov This allows for the separation of the alkaloids into several fractions based on their polarity. Further fractionation can be achieved using size-exclusion chromatography with materials like Sephadex LH-20. nih.gov

High-Performance Liquid Chromatography (HPLC) is indispensable for both the analysis and purification of this compound. Analytical HPLC, often coupled with various detectors, is used to monitor the purification process and identify fractions containing the target compound.

Modern hyphenated techniques such as HPLC-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS) and the highly sophisticated HPLC-Photodiode Array-High-Resolution Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-PDA-(HRMS)-SPE-NMR) are powerful tools for dereplication—the rapid identification of known compounds in an extract. uantwerpen.benih.govcapes.gov.brsnu.ac.kr This allows researchers to specifically target the isolation of new or desired known compounds like this compound while avoiding the re-isolation of common, well-characterized alkaloids. uantwerpen.besnu.ac.kr

The table below details typical analytical LC-MS conditions used for the detection of this compound. nih.gov

The final stage of purification to obtain pure this compound in milligram or greater quantities involves semi-preparative or preparative HPLC. nih.govnih.gov Fractions that were identified by analytical HPLC as being rich in this compound are subjected to this larger-scale separation. This method uses columns with a larger diameter and stationary phase particle size to accommodate higher sample loads. The separation principles are similar to analytical HPLC, but the goal is to isolate the compound rather than just detect it. jppres.com The successful application of preparative HPLC has led to the isolation of this compound and several of its congeners, such as Mauritine-F, Nummularine-D, and Amphibine-D, from the stem bark of Ziziphus nummularia and Ziziphus spina-christi. uantwerpen.benih.gov

The table below summarizes various chromatographic techniques used in the isolation of this compound and related alkaloids.

Complementary Purification Approaches

In addition to the mainstream chromatographic techniques, other methods can complement the purification strategy. Preparative Thin-Layer Chromatography (pTLC) is one such method that has been successfully used. mdpi.com In this technique, the enriched alkaloid fraction is applied as a band onto a large TLC plate, and after development, the band corresponding to the target compound is scraped off, and the compound is eluted from the stationary phase with a suitable solvent. mdpi.com

Liquid-liquid partitioning, as described in the extraction phase, is itself a critical preliminary purification step that significantly simplifies the subsequent chromatographic separations by isolating the alkaloids as a group. mdpi.comjppres.com The entire process, from extraction to final purification, is a carefully designed sequence where each step enriches the concentration of this compound, leading to its eventual isolation in a pure form suitable for structural elucidation and further research.

Table of Mentioned Compounds

Structural Elucidation and Comprehensive Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of complex organic molecules like Nummularine F. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are essential for the complete assignment of proton and carbon signals and for establishing the connectivity of the constituent amino acid residues. nih.govresearchgate.net

While detailed spectral data tables for this compound are found within primary research literature, particularly the report on its total synthesis, the general approach involves several key steps. acs.orgcapes.gov.br ¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to one another through coupling constants (J values). cabidigitallibrary.org For cyclopeptide alkaloids, specific regions of the ¹H NMR spectrum are characteristic: signals for aromatic and olefinic protons, amide (NH) protons, and the complex aliphatic signals of the amino acid residues. pjps.pk

¹³C NMR spectroscopy, often used in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of distinct carbon environments and classifies them as methyl (CH3), methylene (B1212753) (CH2), methine (CH), or quaternary carbons. researchgate.net The chemical shifts of carbonyl carbons in the amide bonds are particularly diagnostic. wvu.edu

Two-dimensional NMR techniques are then used to piece the puzzle together. For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings within individual amino acid spin systems, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the individual residues by showing long-range (2-3 bond) correlations between protons and carbons, such as from an alpha-proton of one amino acid to the carbonyl carbon of the next. nih.gov The complete assignment of proton and carbon NMR signals for related mauritine natural products has been reported, demonstrating the power of these combined techniques. capes.gov.br

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which for this compound is C23H32N4O4. researchgate.net

Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the molecular ion. nih.govjcsp.org.pk The fragmentation pattern of cyclopeptide alkaloids is often characteristic and allows for the identification of the constituent amino acid residues and their sequence within the macrocycle. pjps.pktraunergroup.org For 14-membered cyclopeptide alkaloids, the fragmentation typically follows established pathways, revealing the identity of the terminal amino acid side chain and the components of the macrocyclic ring. pjps.pktraunergroup.org In the case of this compound, a key finding from initial mass spectrometric studies was the identification of N,N-dimethylglycine as the terminal amino acid, a feature not previously observed in this class of alkaloids at the time of its discovery. researchgate.netresearchgate.net The fragmentation patterns are generally established by analyzing the daughter ions produced upon collision-induced dissociation (CID) of the protonated molecular ion. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as conjugated systems. nih.gov For cyclopeptide alkaloids, the UV spectrum is dominated by the absorption of the styrylamine (B14882868) moiety. scribd.com The 14-membered cyclopeptide alkaloids, like this compound, typically show characteristic UV absorption patterns that differ from their 13-membered counterparts due to the strain of the larger ring system. scribd.comuantwerpen.be While 13-membered rings often show distinct peaks around 270 nm and 320 nm, 14-membered rings may exhibit only strong end absorption or shoulders on a main peak. scribd.comuantwerpen.beresearchgate.net For example, N-formylmauritine-C, a related 14-membered alkaloid, displays shoulders at 252 nm and 280 nm. pjps.pk The specific UV absorption maxima for this compound are detailed in the primary literature on its isolation and characterization.

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of a cyclopeptide alkaloid like this compound shows characteristic absorption bands corresponding to specific bond vibrations. Key diagnostic peaks include N-H stretching vibrations for the amide groups, C=O stretching for the amide carbonyls, C=C stretching for the aromatic ring and the enamide double bond, and C-O stretching for the aryl ether linkage. pjps.pkresearchgate.net For instance, in the related N-formylmauritine-C, characteristic bands are observed for N-H (3370 cm⁻¹), amide C=O (1670 cm⁻¹), C=C (1632 cm⁻¹), aromatic rings (1590, 1445 cm⁻¹), and aryl ether (1230, 1040 cm⁻¹) functionalities. pjps.pk

Stereochemical Assignment and Absolute Configuration Determination

The unambiguous determination of the stereochemistry of this compound, which contains multiple chiral centers, was achieved through its first total synthesis. acs.orgupenn.edu The synthesis of the natural enantiomer, (-)-Nummularine F, established the absolute configuration of all stereocenters. upenn.educapes.gov.br

A key challenge in the synthesis was the stereocontrolled introduction of the β-hydroxyproline unit. The synthetic strategy ingeniously utilized D-serine as the starting chiral material to establish the desired (2S, 3S) absolute stereochemistry at the α- and β-carbons of this non-standard amino acid. upenn.edu The stereochemistry of the other amino acid residue, L-isoleucine, was incorporated using the commercially available Z-protected L-isoleucine. upenn.edu Cyclization to form the rigid 14-membered ring and the subsequent introduction of the enamide double bond were pivotal transformations in the synthetic route that ultimately confirmed the structure and absolute configuration of the natural product. upenn.edumdpi.com

Conformational Analysis in Solution and Solid States

The three-dimensional shape, or conformation, of a cyclopeptide alkaloid is critical to its properties. The 14-membered ring of this compound is conformationally constrained, and its preferred shape in both solution and the solid state is of significant interest.

Conformational analysis in solution is typically performed using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, provide information about the spatial proximity of protons. The presence or absence of specific NOE correlations helps to define the folding of the peptide backbone and the orientation of the amino acid side chains. nih.gov Additionally, the measurement of vicinal coupling constants (e.g., ³J_HNHα_) can provide information about dihedral angles along the peptide backbone.

While detailed conformational studies specifically on this compound are not widely reported in the surveyed literature, the general methods for such analysis are well-established for cyclic peptides. researchgate.net Solid-state conformational analysis is best achieved through single-crystal X-ray diffraction, which provides a precise atomic-level map of the molecule's structure in a crystal lattice. However, obtaining suitable crystals of complex natural products can be challenging. The total synthesis of this compound provided material for such studies, and any resulting crystallographic data would be found in the primary synthesis report. acs.org

Total Synthesis and Synthetic Methodologies

Retrosynthetic Strategies for Nummularine F

The seminal total synthesis of (-)-Nummularine F, as reported by Joullié and coworkers, provides a blueprint for the retrosynthetic analysis of this class of molecules. nih.govresearchgate.net The primary disconnection points in their strategy are the amide bond within the macrocycle and the vinyl ether linkage, simplifying the complex structure into more manageable subunits.

A plausible retrosynthetic analysis begins by disconnecting the exocyclic N,N-dimethylglycine side chain, a standard peptide coupling step. The crucial macrocyclic ring is then opened at the amide bond between the isoleucine and the styrylamine (B14882868) moieties. This reveals a linear peptide precursor. Further disconnection of the ether linkage between the proline and the aromatic ring simplifies the structure into two key fragments: a functionalized proline derivative and an aromatic amino acid component derived from L-isoleucine and a substituted benzaldehyde. nih.govresearchgate.net

Another key consideration in the retrosynthesis is the stereochemistry of the β-hydroxyproline unit. The Joullié synthesis strategically utilizes D-serine as a chiral precursor to establish the desired stereocenters in the proline ring early in the synthesis. nih.govresearchgate.net This approach highlights the importance of starting with readily available chiral building blocks to control the absolute stereochemistry of the final product.

Exocyclic Side Chain: Amide bond disconnection to separate the N,N-dimethylglycine unit.

Macrocyclic Amide Bond: Cleavage of the amide linkage to yield a linear peptide.

Aryl Ether Bond: Disconnection of the ether bond to separate the proline and aromatic components.

Styrylamine Moiety: Retrosynthetic transformation to an aldehyde and a nitroalkane via a Henry reaction. nih.gov

This strategic disassembly of this compound into simpler, more accessible building blocks is a classic example of convergent synthesis, where complex fragments are synthesized independently before being coupled together in the final stages.

Macrocyclization Approaches for the 14-Membered Ring System

The formation of the 14-membered macrocycle is arguably the most challenging step in the synthesis of this compound. This is due to the inherent strain in the ring system and the entropic penalty associated with bringing the two ends of the linear precursor together. The success of this step is highly dependent on the choice of cyclization strategy and reaction conditions.

In the first total synthesis, the macrocyclization was achieved through an intramolecular amide bond formation. nih.govresearchgate.net The linear peptide precursor, with a pentafluorophenyl ester at the C-terminus of the proline residue and a free amine on the isoleucine-derived fragment, was subjected to high dilution conditions. The high dilution principle is crucial for minimizing intermolecular side reactions, such as dimerization and polymerization, and favoring the desired intramolecular cyclization.

The choice of the pentafluorophenyl ester as an activating group for the carboxylic acid is significant. It provides a good balance of reactivity and stability, allowing for efficient amide bond formation under relatively mild conditions.

Alternative macrocyclization strategies for related cyclopeptide alkaloids have also been explored, including:

Lactamization: The most common approach, involving the formation of an amide bond. Various coupling reagents can be employed to activate the carboxylic acid.

Macrolactonization: Formation of an ester linkage, although not directly applicable to the core structure of this compound.

Ring-Closing Metathesis (RCM): A powerful method for forming carbon-carbon double bonds, which can be used to construct the macrocyclic framework.

SNAr Cyclization: Intramolecular nucleophilic aromatic substitution can be a highly effective method for forming the aryl ether linkage within the macrocycle. researchgate.net

The efficiency of the macrocyclization is often influenced by the conformation of the linear precursor. The presence of specific amino acids, such as proline, can induce turns in the peptide chain, pre-organizing it for cyclization and thereby increasing the yield of the desired macrocycle.

Stereoselective and Asymmetric Synthesis Principles

Controlling the stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. The molecule contains several stereocenters, including those in the β-hydroxyproline and isoleucine residues. The development of stereoselective and asymmetric methods is therefore paramount.

In the synthesis of (-)-Nummularine F, the absolute stereochemistry was established through a substrate-controlled approach. nih.gov The chiral pool was utilized by starting with D-serine to construct the β-hydroxyproline ring. This strategy ensures the correct absolute configuration of the stereocenters in this fragment from the outset.

The key stereochemical challenges and their solutions in the synthesis include:

β-Hydroxyproline: The synthesis of this non-standard amino acid with the correct stereochemistry is a major hurdle. The use of D-serine as a chiral starting material allows for a stereocontrolled synthesis of the (2S, 3S)-3-hydroxyproline derivative.

Isoleucine: L-isoleucine, a naturally occurring amino acid, was used directly, thus incorporating the correct stereochemistry at its α- and β-carbons.

Henry Reaction: The Henry reaction between the 4-formylphenoxy group and nitromethane (B149229) creates a new stereocenter at the benzylic position. In the initial synthesis, this reaction resulted in a mixture of epimeric alcohols. nih.gov While this did not affect the final outcome as the hydroxyl group is later eliminated, more recent asymmetric methodologies could potentially control the stereochemistry of this step.

Modern asymmetric synthesis offers a variety of tools that could be applied to the synthesis of this compound and its analogs. These include the use of chiral catalysts and auxiliaries to induce stereoselectivity in key bond-forming reactions. For instance, asymmetric aldol (B89426) or Henry reactions could be employed to control the stereochemistry of the β-hydroxy-α-amino acid moieties.

Development of Novel Synthetic Routes for Cyclopeptide Alkaloids

Recent advances in synthetic methodology that are relevant to the synthesis of cyclopeptide alkaloids include:

New Macrocyclization Techniques: As mentioned earlier, methods such as ring-closing metathesis (RCM) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) have become powerful tools for the synthesis of macrocycles. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Late-Stage Functionalization: The ability to modify the core structure of the cyclopeptide alkaloid in the final steps of the synthesis is highly desirable for the rapid generation of analogs. Techniques such as C-H activation could potentially be used to introduce new functional groups onto the aromatic ring.

Enzymatic and Biocatalytic Methods: The use of enzymes to catalyze key steps in the synthesis, such as the stereoselective formation of β-hydroxy-α-amino acids, is a growing area of interest. nih.govnih.govnih.gov Biocatalysis can offer unparalleled levels of stereoselectivity and environmental sustainability.

Flow Chemistry: Performing multi-step syntheses in a continuous flow system can offer several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for automation.

The development of these and other novel synthetic methods will undoubtedly facilitate the synthesis of this compound and other complex cyclopeptide alkaloids, paving the way for a deeper understanding of their structure-activity relationships and therapeutic potential.

Biosynthetic Pathway Elucidation

Proposed Biosynthetic Precursors and Building Blocks

Nummularine F is a 14-membered cyclopeptide alkaloid belonging to the amphibine-B type. uantwerpen.beuantwerpen.be Its structure is assembled from several key building blocks. The total synthesis of this compound and related compounds has provided critical insights into these essential precursors. researchgate.nettraunergroup.org The core structure incorporates a unique styrylamine (B14882868) moiety, a β-hydroxy amino acid, and other amino acid residues linked in a macrocycle. nih.govnih.gov

The fundamental components required for the synthesis of the this compound macrocycle include specific amino acids and a phenolic unit. The styrylamine part is proposed to originate from tyrosine, which undergoes decarboxylation and desaturation. nih.gov A pivotal building block is β-hydroxyproline, a non-proteinogenic amino acid that is a characteristic feature of amphibine-B type alkaloids. uantwerpen.be Total synthesis efforts have utilized D-serine as a chiral starting material to stereocontrolledly introduce the β-hydroxyproline moiety. researchgate.net The remaining structure is built from other amino acids that form the peptide backbone.

Table 1: Proposed Precursors and Building Blocks for this compound

| Building Block | Proposed Origin/Type | Role in Structure | Reference |

|---|---|---|---|

| Styrylamine Moiety | Derived from Tyrosine | Forms the ansa-bridge and part of the macrocyclic ring. | nih.gov |

| β-Hydroxyproline | Non-proteinogenic amino acid | A key β-hydroxy amino acid residue within the 14-membered ring; defines the amphibine-B type. | uantwerpen.be |

| D-Serine | Proteinogenic amino acid | Used as a chiral precursor for the synthesis of the β-hydroxyproline unit in laboratory synthesis. | researchgate.net |

| Additional Amino Acids | Proteinogenic amino acids | Constitute the remainder of the peptide backbone of the macrocycle. | nih.gov |

Enzymatic Transformations and Biocatalysis in this compound Formation

The biosynthesis of this compound is now understood to be a multi-step enzymatic process characteristic of RiPPs. nih.govd-nb.info This involves the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications by dedicated tailoring enzymes. rsc.org Key transformations include side-chain cross-linking to form the macrocycle and modifications to generate the styrylamine residue.

Recent discoveries have implicated a new family of enzymes, BURP-domain-containing proteins, as the crucial peptide cyclases. nih.govrsc.org These enzymes are believed to catalyze the formation of the defining ether linkage between the phenolic oxygen of the tyrosine residue and the β-carbon of another amino acid in the precursor peptide. nih.gov Following this cyclization, the tyrosine residue is thought to undergo enzymatic decarboxylation and desaturation to form the characteristic styrylamine moiety. nih.gov While the specific enzymes for this compound have not been isolated and characterized, the general enzymatic machinery for this class of compounds provides a strong model for its formation. nih.gov

Table 2: Key Enzymatic Transformations in this compound Biosynthesis

| Transformation | Description | Putative Enzyme Class | Reference |

|---|---|---|---|

| Precursor Peptide Synthesis | Ribosomal synthesis of a precursor peptide containing a leader sequence and one or more core peptide sequences destined to become this compound. | Ribosome | nih.govrsc.org |

| Macrocyclization (Ether Linkage) | Formation of a C-O ether bond between the tyrosine side chain and the β-carbon of another amino acid to create the macrocyclic ring. | BURP-domain peptide cyclase | nih.govd-nb.info |

| Decarboxylation & Desaturation | Modification of the cyclized tyrosine residue to form the vinyl ether (styrylamine) moiety. | Likely involves oxidoreductases/decarboxylases. | nih.gov |

| Proteolytic Cleavage | Release of the mature cyclopeptide from the leader sequence of the precursor peptide. | Peptidase | rsc.org |

Genetic and Genomic Investigations of Biosynthetic Machinery

The genetic basis for cyclopeptide alkaloid biosynthesis was largely unknown until transcriptome mining approaches successfully linked these natural products to their biosynthetic genes. nih.govd-nb.info This research revealed that these peptides are derived from genetically encoded precursor peptides, confirming their status as RiPPs. rsc.org

Genomic analysis of plants known to produce these compounds, such as Ziziphus jujuba (a source of many nummularine alkaloids), identified genes for precursor peptides that contain the core amino acid sequences for various cyclopeptide alkaloids. nih.govd-nb.infonih.gov These precursor peptide genes are often found in proximity to genes encoding the "split BURP" peptide cyclases, forming a conserved biosynthetic gene cassette. nih.govd-nb.info The precursor peptides typically feature an N-terminal signal sequence, a leader region, and one or more core peptide sequences that are post-translationally modified. nih.gov While the specific gene cluster for this compound has not been definitively isolated, the identification of a precursor peptide for the closely related Nummularine B in Z. jujuba strongly supports this biosynthetic model for the entire family. nih.govd-nb.info

Structure Activity Relationship Sar and Mechanistic Studies

Methodologies for SAR Determination

The determination of SAR for a compound like Nummularine F involves a systematic process of modifying its chemical structure and observing how these changes affect its interactions at a molecular level. drugdesign.org This process aims to decipher which parts of the molecule, known as pharmacophores, are critical for its biological modulation. drugdesign.orgtechnologynetworks.com Methodologies for SAR determination are multifaceted, combining synthetic chemistry with computational analysis to build a comprehensive understanding. technologynetworks.comnih.gov

The progressive alteration of a molecule's structure, through the addition, removal, or replacement of functional groups, allows researchers to map the importance of different structural elements. drugdesign.org If a modification leads to a significant change in interaction, the altered group is considered important for the compound's modality. drugdesign.org This iterative process helps to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which mathematically relate chemical structure to biological function. technologynetworks.comnih.gov

| Methodology | Description | Objective |

|---|---|---|

| Analog Synthesis | Creation of structurally similar molecules with targeted modifications. nih.govnih.gov | To probe the importance of specific functional groups and structural motifs. drugdesign.org |

| Computational Modeling | Use of computer simulations to predict how a molecule will interact with a biological target. google.comunifap.br | To rationalize SAR data, predict binding modes, and prioritize synthetic targets. nih.gov |

| QSAR Analysis | Development of mathematical models that correlate chemical structure with biological activity. nih.gov | To predict the activity of novel compounds and identify key physicochemical properties. nih.gov |

The foundation for any SAR study is the ability to create modified versions of the lead compound. The total synthesis of this compound is a critical achievement that opens the door to creating such analogs. upenn.edu A key strategic element in the synthesis of related cyclopeptide alkaloids, such as mauritines, is the use of an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form the strained 14-membered paracyclophane ring system. researchgate.net This synthetic route provides access to the core scaffold of this compound.

The design of analogs is a rational process guided by the initial SAR findings. nih.gov Modifications typically focus on several key areas:

The Macrocyclic Ring: Altering the ring size or flexibility can have profound effects on how the molecule presents its binding elements to a target.

Amino Acid Residues: The specific amino acids within the peptide backbone can be substituted to probe the importance of their side chains for target interaction.

The Hydroxystyrylamine Moiety: Modifications to this unit can influence electronic properties and potential hydrogen bonding interactions.

The synthesis of a library of such analogs allows for a systematic exploration of the chemical space around the this compound scaffold, providing crucial data for building a detailed SAR model. researchgate.net

Computational chemistry and molecular modeling are indispensable tools for understanding molecular structures and predicting their properties and interactions. google.comunifap.brkallipos.gr These methods provide a three-dimensional perspective on drug-receptor interactions, helping to explain the empirical data obtained from analog testing. unifap.branu.edu.au

For complex macrocycles like this compound, molecular modeling can predict the molecule's preferred three-dimensional shapes (conformations). This is a crucial aspect of SAR, as the conformation dictates how the molecule's functional groups are oriented in space. unifap.br Techniques such as molecular docking are used to simulate the binding of a ligand, like this compound or its analogs, into the active site of a biological target. fu-berlin.de

While specific docking studies for this compound are not widely documented, research on the related alkaloid Nummularine-R demonstrates the power of this approach. In these studies, molecular docking was used to predict the binding modes of various alkaloids with the enzyme α-glucosidase. semanticscholar.orgnih.govresearchgate.net Such computational analyses help identify key interactions, prioritize which analogs to synthesize, and interpret SAR data at a molecular level. nih.govfu-berlin.de

Conformational Dynamics and Their Influence on Biological Modulation

The biological function of a flexible molecule like this compound is not determined by a single static structure, but rather by an ensemble of interconverting conformations. The 14-membered macrocyclic ring imposes significant constraints, yet allows for a degree of flexibility that influences its biological profile. The specific shape, or conformation, that the molecule adopts when binding to a target is critical for its activity.

SAR studies on the broader class of cyclopeptide alkaloids have indicated that the size of the macrocycle is a key determinant of biological activity. For instance, a comparative study suggested that a 13-membered macrocyclic ring might be preferable to a 14-membered ring for certain activities, highlighting the importance of the ring's conformational properties. researchgate.net The conformational dynamics—how the molecule flexes and changes shape—can be investigated using computational methods like molecular dynamics (MD) simulations, which provide insight into the stability of ligand-protein complexes over time. fu-berlin.de

Investigation of Ligand-Target Interactions and Binding Modalities

Understanding how this compound binds to its biological targets is a central goal of mechanistic studies. This involves identifying the specific amino acid residues in the target protein that interact with the ligand and characterizing the nature of these interactions. fu-berlin.de

Molecular docking simulations are a primary tool for this investigation. semanticscholar.org As demonstrated with the related compound Nummularine-R, docking studies can reveal detailed binding modes. nih.govresearchgate.net These models often identify several types of non-covalent interactions that stabilize the ligand-target complex:

Hydrogen Bonds: These occur between hydrogen bond donors (like the -OH and -NH groups on the alkaloid) and acceptors on the protein.

Hydrophobic Interactions: The nonpolar regions of the alkaloid interact favorably with nonpolar pockets in the binding site.

Arene-Cation Interactions: The electron-rich aromatic ring of the hydroxystyrylamine moiety can interact with positively charged residues on the target protein. nih.gov

Visual inspection of these predicted binding modes allows researchers to rationalize why certain structural modifications enhance or diminish biological modulation, thereby guiding the design of more potent analogs. fu-berlin.de

Impact of Structural Variations on Biological Modulations

The systematic modification of the this compound structure and the analysis of the resulting changes in biological interactions form the core of SAR. drugdesign.org The impact of these variations, excluding specific activity outcomes, relates to how they alter the fundamental physicochemical and steric properties of the molecule.

| Structural Variation | Potential Impact on Molecular Properties | Rationale for Investigation |

|---|---|---|

| Macrocycle Ring Size (e.g., 14 vs. 13 members) | Alters overall molecular shape, strain, and conformational flexibility. researchgate.net | To determine the optimal ring size for target engagement. |

| Amino Acid Substitution | Changes side-chain size, polarity, and hydrogen bonding capacity. | To probe specific interactions within the binding pocket. researchgate.net |

| Modification of the Styrylamine (B14882868) Ether Linkage | Affects the rigidity and orientation of the aromatic ring relative to the peptide backbone. | To fine-tune the positioning of a key interaction motif. |

| Aromatic Ring Substitution | Modifies the electronic properties (e.g., electron-donating/withdrawing groups) and steric bulk. | To enhance interactions such as hydrogen bonding or arene-cation binding. |

Studies on the broader class of cyclopeptide alkaloids have consistently shown that both the conformation of the macrocycle and the nature of the amino acid side chains are critical for biological interactions. researchgate.netresearchgate.net For example, changing the stereochemistry of the peptide backbone or the structure of the amino acid units can significantly impact how the molecule fits into a target binding site. researchgate.net These structural variations are key to modulating the biological profile of this compound and its derivatives.

Advanced Analytical Techniques and Quality Control

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Profiling

The complexity of plant extracts, such as those from the Ziziphus species, necessitates high-resolution separation and detection methods for accurate chemical profiling. oak.go.kroak.go.kr Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for this purpose, offering superior separation efficiency and sensitivity compared to conventional HPLC. oak.go.kroak.go.kr

In the analysis of cyclopeptide alkaloids like Nummularine F, UHPLC systems are often paired with high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers. oak.go.krgeneseo.edu This combination allows for the precise mass measurement of the parent ion and its fragments, facilitating the tentative identification of known and even novel compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. oak.go.krgeneseo.edu For instance, a study on Ziziphus joazeiro utilized UHPLC-ESI-Orbitrap-HR-MS to detect and putatively identify sixteen cyclopeptide alkaloids, showcasing the technique's capability. geneseo.edu

The basicity of cyclopeptide alkaloids often requires optimization of the mobile phase, with additives like ammonium (B1175870) formate (B1220265) used to enhance separation resolution in the UHPLC system. oak.go.kr Tandem MS (MS/MS) experiments are crucial for structural elucidation, where characteristic fragmentation behaviors of different cyclopeptide alkaloid types (e.g., type-Ia and -Ib) are investigated to dereplicate compounds within a complex mixture. oak.go.kr The fragmentation data, combined with retention times and UV spectra, provides a comprehensive profile of the alkaloids present in an extract. oak.go.kr

Table 1: Key UHPLC-MS Parameters for Cyclopeptide Alkaloid Analysis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Sub-2 µm particle size C18 column | Provides high-resolution separation of complex mixtures. oak.go.kroak.go.kr |

| Mobile Phase | Acetonitrile/Water gradient with formic acid or ammonium formate | Optimizes peak shape and ionization efficiency for basic alkaloids. oak.go.kr |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode | Cyclopeptide alkaloids readily form positive ions. oak.go.kroak.go.kr |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Orbitrap | Delivers high mass accuracy and resolution for confident identification. oak.go.krgeneseo.edu |

| Detection | Full scan MS and data-dependent MS/MS | Allows for both profiling of all compounds and structural elucidation of selected ions. oak.go.kr |

Quantitative Analysis and Standardization Protocols

Ensuring the quality and consistency of plant-based products containing this compound requires robust quantitative analysis and standardization protocols. While UHPLC-MS is excellent for qualitative profiling, quantitative methods are necessary to determine the exact concentration of specific compounds.

Standardization of herbal formulations often involves the use of biomarker compounds. scirp.org For formulations containing this compound, this would entail developing and validating an analytical method to quantify its presence. This typically involves using a certified reference standard of this compound to create a calibration curve.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a commonly used technique for the quantification of phytochemicals. tpcj.org In some cases, quantitative analysis can also be performed using a validated UHPLC-MS method, which offers higher sensitivity and selectivity, especially in complex matrices.

Table 2: Example of Quantitative Phytochemical Analysis in Ziziphus nummularia

| Phytochemical Class | Concentration Range (mg/g of extract) | Method of Quantification |

|---|---|---|

| Total Alkaloids | 5.67 - 17.14 | Spectrophotometric assay with Atropine standard. notulaebotanicae.ro |

| Total Flavonoids | Varies significantly with extract type | Spectrophotometric assay with Quercetin equivalents. notulaebotanicae.ro |

| Total Phenols | Varies significantly with extract type | Spectrophotometric assay with Gallic Acid equivalents. notulaebotanicae.ro |

Metabolomic and Chemotaxonomic Applications

Metabolomics, the large-scale study of small molecules within a biological system, provides a holistic view of the chemical composition of an organism. vdoc.pub In the context of this compound, metabolomic approaches using techniques like UHPLC-MS are invaluable for chemotaxonomic classification and understanding the biochemical diversity within the Ziziphus genus. nih.govnih.gov

By comparing the comprehensive metabolite profiles of different Ziziphus species, researchers can identify chemical markers that are unique to a particular species or variety. nih.gov This is crucial for authenticating raw plant materials and preventing adulteration. For example, a metabolomic study of three Ziziphus leaf accessions using UHPLC/PDA/ESI-MS led to the characterization of 102 metabolites, revealing distinct chemical profiles for Z. spina-christi, Z. mauritiana, and Z. jujuba. nih.gov

Principal Component Analysis (PCA) and other multivariate data analysis techniques are often applied to the complex datasets generated from metabolomic studies. nih.govnih.gov These statistical tools help to visualize the chemical relationships between different samples and identify the metabolites that contribute most to the observed variation. nih.gov

The presence and relative abundance of cyclopeptide alkaloids, including this compound, serve as important chemotaxonomic markers for the Rhamnaceae family, to which Ziziphus belongs. snu.ac.kr The structural diversity of these alkaloids across different species provides a chemical fingerprint that can be used to infer phylogenetic relationships. nih.govsnu.ac.kr

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| Amphibine-D |

| Atropine |

| Daechuine-S3 |

| Gallic Acid |

| Jubanines F-J |

| Magnoflorine |

| Mauritine-F |

| Mucronine K |

| Nummularine B |

| Nummularine-D |

| Nummularine-E |

| This compound |

| Nummularine-U |

| Paliurine-C |

| Paliurine-D |

| Quercetin |

| Quercetin-3-O-(2-pentosyl)-rhamnoside |

| Spinanine-B |

| Spinanine-C |

Future Research Trajectories and Open Questions

Unexplored Biosynthetic Mechanisms

The biosynthetic pathway of Nummularine F and related cyclopeptide alkaloids in plants of the Rhamnaceae family, particularly the genus Ziziphus, is not fully elucidated. uantwerpen.bemdpi.com While it is hypothesized that these compounds are assembled via non-ribosomal peptide synthetases (NRPSs), the specific enzymatic machinery, genetic blueprints, and regulatory networks remain largely unknown. dntb.gov.uabbrc.in Recent transcriptome-mining approaches have begun to link cyclopeptide alkaloids to dedicated RiPP (ribosomally synthesized and post-translationally modified peptides) precursor peptides and BURP domain-containing peptide cyclases, suggesting a more complex biosynthetic origin than previously thought. researchgate.net

Future research should focus on:

Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of Ziziphus nummularia to identify the biosynthetic gene clusters (BGCs) responsible for this compound production. researchgate.netnih.gov This would involve searching for genes encoding NRPSs, tailoring enzymes (e.g., hydroxylases, methyltransferases), and the newly identified BURP cyclases. researchgate.net

Enzyme Characterization: Heterologous expression and biochemical characterization of the identified enzymes will be crucial to unravel their specific roles in substrate selection, cyclization, and modification.

Metabolic Engineering: Understanding the biosynthetic pathway could enable the production of this compound and novel analogs through metabolic engineering in microbial hosts, overcoming the low yields from plant sources. oup.com

Novel Synthetic Methodologies for Complex Cyclopeptides

The total synthesis of 14-membered cyclopeptide alkaloids like this compound is a significant challenge due to the inherent strain of the paracyclophane ring system. nih.govnih.gov While several total syntheses have been reported, the development of more efficient and versatile synthetic strategies is a key area for future investigation. researchgate.netcapes.gov.br

Key open questions and research directions include:

Efficient Macrocyclization Strategies: Current methods often involve macrolactamization or intramolecular etherification. researchgate.netcapes.gov.br Developing novel, high-yielding macrocyclization reactions that can tolerate diverse functional groups is essential. Recent progress includes copper-catalyzed intramolecular amidations and strategies involving the ring-opening of strained systems like aziridines to drive the formation of the macrocycle. uantwerpen.benih.gov

Stereocontrolled Synthesis: The synthesis requires precise control over multiple stereocenters. Future work should focus on developing new catalytic enantioselective methods for the synthesis of the non-proteinogenic amino acids and for the key bond-forming reactions. capes.gov.br

Diversity-Oriented Synthesis: Creating libraries of this compound analogs is critical for systematic structure-activity relationship (SAR) studies. uantwerpen.be Future synthetic methodologies should be amenable to a diversity-oriented approach, allowing for the rapid generation of analogs with modifications at various positions of the macrocycle and side chains. nih.gov

Advanced Structural Characterization and Dynamic Studies

The three-dimensional structure of this compound is fundamental to its biological function. While initial characterization is typically performed using NMR spectroscopy and mass spectrometry, these methods often provide a static picture of the molecule. osti.govresearchgate.netnih.gov

Future studies should employ advanced techniques to understand its conformational dynamics:

Solid-State NMR and X-ray Crystallography: Obtaining a high-resolution solid-state structure would provide a crucial benchmark for solution-state studies and computational modeling. capes.gov.bracs.orgnih.gov

Computational Modeling: Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the macrocycle in different solvent environments, helping to identify low-energy conformations that may be responsible for biological activity. osti.gov

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) can separate different conformers in the gas phase, offering a unique window into the molecule's structural landscape.

Emerging Areas in Structure-Function Correlation

While various biological activities have been reported for cyclopeptide alkaloids, a detailed understanding of the structure-activity relationships (SAR) for this compound is still in its infancy. uantwerpen.bemdpi.com Identifying its precise molecular targets is a critical next step to validate its therapeutic potential. mdpi.com

Emerging research areas include:

Target Identification: Utilizing chemical proteomics approaches, such as activity-based protein profiling (ABPP), to identify the specific cellular proteins that this compound interacts with.

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays are needed to elucidate the mechanism by which this compound exerts its effects, for instance, its reported antifungal or potential anticancer activities. bbrc.innih.govbbrc.in

Pharmacophore Mapping: Systematically synthesizing and testing a library of analogs will help to map the pharmacophore—the essential structural features required for activity. uantwerpen.becapes.gov.br This knowledge is vital for designing more potent and selective derivatives.

Exploring New Therapeutic Applications: Based on its unique structure, this compound and its future analogs could be tested against a wider range of therapeutic targets, including those involved in viral diseases and neurological disorders, areas where other cyclopeptide alkaloids have shown promise. researchgate.netnih.gov

Q & A

Q. Methodological Answer :

- 1D/2D NMR : Assign proton (¹H) and carbon (¹³C) signals, noting coupling constants and DEPT/Q spectra to confirm CH/CH₂/CH₃ groups. For stereochemistry, use NOESY/ROESY or X-ray crystallography .

- HRMS : Report exact mass (≤ 5 ppm error) to confirm molecular formula.

- IR : Identify functional groups (e.g., lactone rings) via characteristic stretches.

- Data Presentation : Include fully annotated spectra in supporting information, with peak assignments cross-referenced in tables .

How can researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing false positives?

Q. Methodological Answer :

- Use a hierarchical screening approach : Begin with in vitro assays (e.g., enzyme inhibition), then progress to cell-based models (e.g., cytotoxicity assays).

- Apply statistical rigor : Include triplicate technical replicates, negative/positive controls, and blinded data analysis.

- Address false positives via orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression) .

- Report IC₅₀/EC₅₀ values with 95% confidence intervals and p-values .

What strategies are effective for resolving contradictions in reported pharmacological mechanisms of this compound?

Q. Methodological Answer :

- Conduct a systematic literature review using databases (PubMed, SciFinder) to collate bioactivity data.

- Perform meta-analysis to assess heterogeneity (I² statistic) and identify confounding variables (e.g., cell line variability, assay conditions) .

- Validate hypotheses via knockdown/overexpression models (e.g., CRISPR-Cas9) or isotopic labeling to trace metabolic pathways .

- Discuss limitations (e.g., off-target effects) in the Discussion section .

How should researchers optimize synthetic routes for this compound analogs to enhance yield and stereochemical fidelity?

Q. Methodological Answer :

- Use retrosynthetic analysis to identify key intermediates (e.g., lactone precursors).

- Employ catalytic asymmetric synthesis (e.g., chiral Lewis acids) for stereocontrol .

- Monitor reaction progress via inline FT-IR or LC-MS.

- Compare yields/purity across solvent systems (e.g., THF vs. DMF) and catalysts using DoE (Design of Experiments) .

- Characterize analogs with chiral HPLC and polarimetry .

What computational methods are validated for predicting this compound’s molecular targets and binding modes?

Q. Methodological Answer :

- Perform molecular docking (AutoDock Vina, Glide) against target libraries (e.g., kinases, GPCRs).

- Validate predictions with MD simulations (NAMD, GROMACS) to assess binding stability (RMSD ≤ 2 Å) .

- Cross-reference results with pharmacophore modeling (MOE, Schrödinger) to identify critical interaction motifs.

- Confirm in silico findings via in vitro SPR or ITC assays .

How can researchers ensure rigorous quantification of this compound in pharmacokinetic studies?

Q. Methodological Answer :

- Develop a validated LC-MS/MS method :

- Calibrate with matrix-matched standards (plasma/tissue homogenates).

- Assess linearity (R² ≥ 0.99), LOD/LOQ, and recovery rates (85–115%).

- Test stability under freeze-thaw cycles .

- Use compartmental modeling (e.g., non-linear mixed-effects) to calculate AUC, Cmax, and t₁/₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.